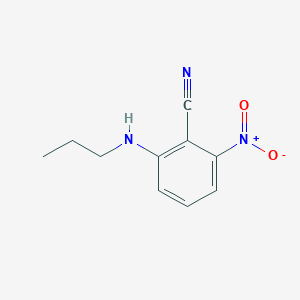

2-Propylamino-6-nitrobenzonitrile

Description

Properties

Molecular Formula |

C10H11N3O2 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

2-nitro-6-(propylamino)benzonitrile |

InChI |

InChI=1S/C10H11N3O2/c1-2-6-12-9-4-3-5-10(13(14)15)8(9)7-11/h3-5,12H,2,6H2,1H3 |

InChI Key |

GFQKUWSRSRGZJY-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=C(C(=CC=C1)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Substituent Position: The 6-nitro group in this compound creates a para-directing effect relative to the nitrile, whereas the 5-nitro group in the pyridine analog may lead to meta-directed reactivity.

- Functional Groups: The propylamino group introduces greater lipophilicity compared to the amino group in 6-Amino-5-nitropicolinonitrile, which could improve membrane permeability in biological systems but may also increase bioaccumulation risks.

Research Findings and Property Trends

- Electronic Effects: The nitro group in this compound withdraws electron density, polarizing the aromatic ring and activating the nitrile for nucleophilic attack. This contrasts with 6-Amino-5-nitropicolinonitrile, where the amino group donates electrons, partially counteracting the nitro’s withdrawal . Propylamino’s steric bulk may hinder π-π stacking in solid-state applications compared to smaller substituents (e.g., amino or methyl groups).

- Solubility and Stability: Pyridine-based analogs (e.g., 6-Amino-5-nitropicolinonitrile) typically exhibit higher aqueous solubility due to the heterocycle’s polarity. In contrast, the benzene core of this compound likely favors organic solvents like DMSO or dichloromethane. Stability under acidic conditions may vary: the amino group in 6-Amino-5-nitropicolinonitrile could protonate, whereas the propylamino group’s alkyl chain might reduce protonation susceptibility.

- Hazard Considerations: 6-Amino-5-nitropicolinonitrile is classified as hazardous, requiring medical consultation upon inhalation or exposure .

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression. Calculate EC50/IC50 with 95% confidence intervals. For outliers, apply Grubbs’ test (α = 0.05) and exclude only if technical errors are confirmed. Report effect sizes (Cohen’s d) for comparative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.